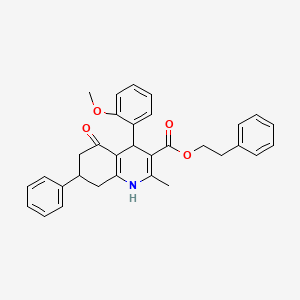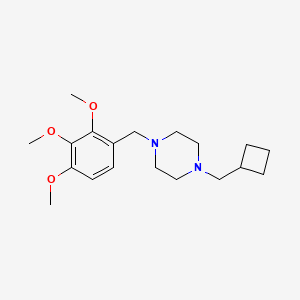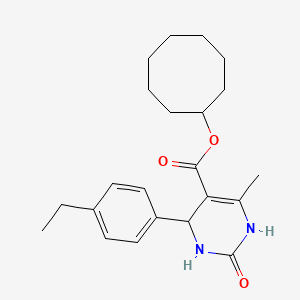
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide, also known as NSC 721648, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is known to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a critical role in regulating the pH of tumor microenvironments, and its inhibition can lead to tumor cell death.
Biochemical and physiological effects:
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression. N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biochemical and physiological effects. However, there are also some limitations to its use. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. It also has relatively low potency compared to other anti-cancer compounds.
Orientations Futures
There are several future directions for research on N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648. One potential direction is to investigate its use in combination with other anti-cancer compounds to enhance its potency. Another direction is to investigate its use in combination with immunotherapeutic agents to enhance the immune response against cancer cells. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential biomarkers for patient selection.
Méthodes De Synthèse
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 can be synthesized using a simple reaction between 4-(methylthio)benzenesulfonyl chloride and 4-butylaniline. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have demonstrated that N-(4-butylphenyl)-4-(methylthio)benzenesulfonamide 721648 can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c1-3-4-5-14-6-8-15(9-7-14)18-22(19,20)17-12-10-16(21-2)11-13-17/h6-13,18H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYXBHHANWVGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5116559.png)


![N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)

![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)


![1-cyclohexyl-4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5116629.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)

